3-oxo-hexanoyl-CoA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-hexanoyl-CoA can be achieved through chemo-enzymatic methods. One common approach involves the condensation of butyryl-CoA with acetyl-CoA, catalyzed by thiolase, to form this compound . This method is particularly useful when precursor acids are not commercially available .
Industrial Production Methods: Industrial production of this compound typically involves bio-electrochemical synthesis. This method utilizes enzymes such as aldehyde and alcohol dehydrogenases to convert hexanoyl-CoA into hexanoate . The process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-oxo-hexanoyl-CoA undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its role in metabolic pathways.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include coenzyme A, acetyl-CoA, and butyryl-CoA . The reactions typically occur under mild conditions, often catalyzed by specific enzymes such as thiolase .
Major Products: The major products formed from the reactions of this compound include hexanoyl-CoA and hexanoate . These products are essential intermediates in fatty acid metabolism and other biosynthetic pathways.
Scientific Research Applications
3-oxo-hexanoyl-CoA has numerous scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various fatty acids and polyketides . In biology, it plays a crucial role in metabolic pathways, including the citric acid cycle and fatty acid biosynthesis . In medicine, it is studied for its potential role in metabolic disorders and as a biomarker for certain diseases . In industry, it is used in the production of biofuels and other commodity chemicals .
Mechanism of Action
The mechanism of action of 3-oxo-hexanoyl-CoA involves its role as an acyl donor in various metabolic reactions . It interacts with enzymes such as thiolase and dehydrogenases to facilitate the transfer of acyl groups . This process is essential for the synthesis and degradation of fatty acids and other metabolites .
Comparison with Similar Compounds
3-oxo-hexanoyl-CoA is similar to other oxo-fatty acyl-CoAs, such as 3-oxohexanoic acid and hexanoyl-CoA . it is unique in its ability to act as an intermediate in both fatty acid metabolism and the citric acid cycle . This dual role makes it a valuable compound for various biochemical and industrial applications.
List of Similar Compounds:- 3-oxohexanoic acid
- Hexanoyl-CoA
- Butyryl-CoA
- Acetyl-CoA
Properties
Molecular Formula |
C27H44N7O18P3S |
---|---|
Molecular Weight |
879.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexanethioate |
InChI |
InChI=1S/C27H44N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-14,16,20-22,26,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t16-,20?,21+,22+,26-/m1/s1 |
InChI Key |
NFOYYXQAVVYWKV-VIIGDLKUSA-N |
Isomeric SMILES |
CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
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